molecular formula C11H18S6 B14265137 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene CAS No. 139494-35-2

1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene

Cat. No.: B14265137
CAS No.: 139494-35-2
M. Wt: 342.7 g/mol
InChI Key: YACZJJWGYNYFHS-UHFFFAOYSA-N
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Description

1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with six methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentadiene derivative with methylsulfanyl reagents in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted cyclopentadiene derivatives.

Scientific Research Applications

1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene involves its interaction with molecular targets through its methylsulfanyl groups. These groups can form bonds with various biological molecules, leading to changes in their structure and function. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

    Cyclopentadiene: A simpler analog without the methylsulfanyl groups.

    1,2,3,4,5-Pentakis(methylsulfanyl)cyclopenta-1,3-diene: A closely related compound with one less methylsulfanyl group.

    Hexamethylbenzene: A compound with a similar number of methyl groups but a different ring structure.

Uniqueness: 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene is unique due to the presence of six methylsulfanyl groups on a cyclopentadiene ring. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

139494-35-2

Molecular Formula

C11H18S6

Molecular Weight

342.7 g/mol

IUPAC Name

1,2,3,4,5,5-hexakis(methylsulfanyl)cyclopenta-1,3-diene

InChI

InChI=1S/C11H18S6/c1-12-7-8(13-2)10(15-4)11(16-5,17-6)9(7)14-3/h1-6H3

InChI Key

YACZJJWGYNYFHS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(C(=C1SC)SC)(SC)SC)SC

Origin of Product

United States

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